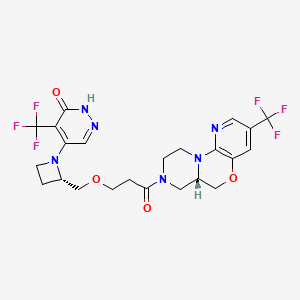
Parp7-IN-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp7-IN-15 is a compound that inhibits the activity of poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is an enzyme involved in the regulation of cellular stress responses, DNA repair, and immune function. Inhibitors of PARP7, such as this compound, have shown potential in cancer therapy by restoring type I interferon signaling responses and inducing tumor regression .
準備方法
The synthesis of Parp7-IN-15 involves several steps, including the coupling of specific chemical groups. One method involves the coupling of a thiosemicarbazone group with a benzofuran pyrimidine-one via different linkers . Industrial production methods for this compound are still under development, but they typically involve optimizing reaction conditions to achieve high yield and purity.
化学反応の分析
Parp7-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Parp7-IN-15 has several scientific research applications, including:
作用機序
Parp7-IN-15 exerts its effects by inhibiting the activity of PARP7This modification regulates the function of target proteins involved in DNA repair, immune responses, and cellular stress . By inhibiting PARP7, this compound restores type I interferon signaling responses, leading to tumor regression .
類似化合物との比較
Parp7-IN-15 is unique compared to other PARP inhibitors due to its selectivity for PARP7. Other similar compounds include:
Olaparib: A PARP1 and PARP2 inhibitor used in cancer therapy.
Rucaparib: Another PARP1 and PARP2 inhibitor with applications in cancer treatment.
Niraparib: A PARP1 and PARP2 inhibitor used for treating ovarian cancer.
This compound stands out due to its specific inhibition of PARP7, which offers a unique approach to cancer therapy by targeting different pathways involved in tumor progression and immune responses .
特性
分子式 |
C23H24F6N6O4 |
|---|---|
分子量 |
562.5 g/mol |
IUPAC名 |
4-[(2S)-2-[[3-oxo-3-[(10S)-5-(trifluoromethyl)-8-oxa-1,3,12-triazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-12-yl]propoxy]methyl]azetidin-1-yl]-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H24F6N6O4/c24-22(25,26)13-7-17-20(30-8-13)35-5-4-33(10-15(35)12-39-17)18(36)2-6-38-11-14-1-3-34(14)16-9-31-32-21(37)19(16)23(27,28)29/h7-9,14-15H,1-6,10-12H2,(H,32,37)/t14-,15-/m0/s1 |
InChIキー |
BANSZVBMEHYKAV-GJZGRUSLSA-N |
異性体SMILES |
C1CN([C@@H]1COCCC(=O)N2CCN3[C@@H](C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F |
正規SMILES |
C1CN(C1COCCC(=O)N2CCN3C(C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















